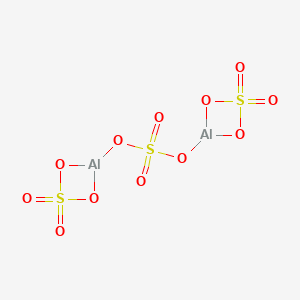

Sulphuric acid, aluminium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulphuric acid, aluminium salt, also known as aluminium sulphate, is a chemical compound with the formula Al2(SO4)3. It is a white crystalline solid that is commonly used in water treatment, paper manufacturing, and as a mordant in dyeing textiles.

Applications De Recherche Scientifique

Aluminium Recovery from Water Treatment Sludge

Sulphuric acid is used to recover aluminium from water treatment sludge. Acidification with sulphuric acid helps in extracting aluminium effectively. This recovered aluminium can potentially be an alternative coagulant in water treatment processes (Hassan Basri et al., 2019).

Growth of Anodic Alumina

Sulphuric acid is integral in the growth of anodic alumina on aluminium. This process influences the thickness of the film and its efficiency. Applications include modifying the electrochemical properties of aluminium surfaces (Zhou et al., 2011).

Plasma Electrolytic Oxidation of Aluminium

Anodizing pre-treatment in sulphuric acid affects plasma electrolytic oxidation (PEO) of aluminium. This process is relevant in surface engineering, creating coatings that modify the physical properties of aluminium (Matykina et al., 2009).

Corrosion Behavior in Anodized Aluminum Alloys

Sulphuric acid plays a role in the formation of anodized coating layers on aluminum alloys. These coatings are studied for their corrosion resistance, important for applications in military industries (Abdel-Gawad et al., 2019).

Low-Cost Nanostructured Aluminium Oxide Coating

Sulphuric acid is used to create low-cost nanostructured aluminium oxide films. These have diverse applications in fields like medicine, engineering, and biotechnology (Bruera et al., 2021).

Ultrahydrophobic Aluminium Surfaces

Sulphuric acid anodisation creates ultrahydrophobic aluminium surfaces. Such surfaces have potential applications in reducing corrosion and enhancing material durability (Thieme & Worch, 2006).

Aluminium Oxide Layer Formation Kinetics

Studying the dissolution kinetics of aluminium in sulphuric acid is crucial for understanding and optimizing the anodizing process, relevant in material science and manufacturing (Abdel-Gaber et al., 2006).

Leaching Behavior in Sulphuric Acid

Investigations into the sulphuric acid leaching of various materials, including aluminium, help in understanding extraction processes in industries like mining and recycling (Sancho et al., 2009).

Predicting Aluminium Oxide Layer Thickness

Research on the influence of sulphuric acid concentration on the thickness of aluminium oxide layers has implications in anodizing industries and materials engineering (Michal et al., 2015).

Adsorption of Organic Compounds

Understanding the adsorption of organic compounds at the aluminium oxide/aqueous solution interface during aluminium anodizing in sulphuric acid offers insights into modifying aluminium's surface properties for various applications (Giovanardi et al., 2011).

Propriétés

Numéro CAS |

10124-29-5 |

|---|---|

Nom du produit |

Sulphuric acid, aluminium salt |

Formule moléculaire |

Al2(SO4)3 Al2S3O12 Al2(SO4)3 Al2O12S3 |

Poids moléculaire |

342.2 g/mol |

Nom IUPAC |

bis(2,2-dioxo-1,3,2,4-dioxathialumetan-4-yl) sulfate |

InChI |

InChI=1S/2Al.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |

Clé InChI |

DIZPMCHEQGEION-UHFFFAOYSA-H |

Impuretés |

The iron-free grade: (<0.005% ferric oxide max) ... using pure alumina trihydrate in place of bauxite or clay. |

SMILES |

O=S1(=O)O[Al](O1)OS(=O)(=O)O[Al]2OS(=O)(=O)O2 |

SMILES canonique |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |

Point d'ébullition |

214 °F at 760 mm Hg (USCG, 1999) 1600 |

Color/Form |

White, lustrous crystals, pieces, granules, or powde |

Densité |

2.71 at 68 °F 1.7 at 20°C (USCG, 1999) 1.29 to 1.34 at 59 °F (USCG, 1999) 1.61 2.71 g/cm³ |

melting_point |

3.9 °F (USCG, 1999) 700 770 °C (decomp, anhydrous) 86.5 °C (octadecahydrate) 770 °C (with decomposition) |

Autres numéros CAS |

10043-01-3 10124-29-5 55892-56-3 |

Description physique |

Anhydrous aluminum sulfate is a white crystalline solid. Aluminum sulfate is also obtained as an 18-hydrate Al2(SO4)3.18H2O. Both forms are soluble in water, noncombustible, and nontoxic. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in paper making, in firefighting foams, and in sewage treatment and water purification. Aluminum sulfate, solution appears as a clear colorless aqueous solution. Noncombustible. Nontoxic. Density 10.9 lb / gal. Used in paper making, in firefighting foams, as a fireproofing agent, in sewage treatment and water purification. DryPowder; DryPowder, PelletsLargeCrystals, Liquid; DryPowder, WetSolid; Liquid; OtherSolid; WetSolid White powder, shining plates or crystalline fragments ODOURLESS WHITE HYGROSCOPIC LUSTROUS CRYSTALS OR POWDER. |

Pictogrammes |

Corrosive |

Numéros CAS associés |

10043-67-1 (mono-potassium salt) |

Durée de conservation |

Stable in air. Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

Solubilité |

86.9 g/ 100 ml Freely soluble in water, insoluble in ethanol Soluble in 1 part water. Soluble in water, insoluble in ethanol. Solubility in water: good |

Synonymes |

alum alum, potassium aluminium potassium sulfate 12-hydrate aluminium potassium sulfate hydrate (1:1:2:12) aluminum hydrogen sulfate aluminum potassium disulfate dodecahydrate aluminum potassium sulfate aluminum potassium sulfate dodecahydrate aluminum sulfate potassium alum potassium aluminum sulfate |

Pression de vapeur |

Esentially zero. |

Origine du produit |

United States |

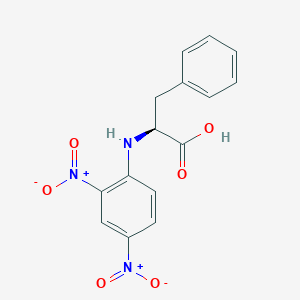

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)

![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)